molecular formula C20H13NO5 B1218855 Oxysanguinarine CAS No. 548-30-1

Oxysanguinarine

Cat. No.: B1218855
CAS No.: 548-30-1
M. Wt: 347.3 g/mol
InChI Key: UFHGABBBZRPRJV-UHFFFAOYSA-N
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Description

Hydroxysanguinarine is a benzophenanthridine alkaloid.

Scientific Research Applications

Anticancer Properties Oxysanguinarine, derived from natural herbs, has been extensively studied for its anticancer effects. It exhibits significant antioxidant, anti-inflammatory, proapoptotic, and growth inhibitory effects on tumor cells across a variety of cancers. Studies have shown that sanguinarine can induce apoptosis and inhibit tumor cell proliferation, alongside reducing antiangiogenic and anti-invasive properties of tumor cells. This action is partly attributed to the inhibition of erroneously activated signal transduction pathways, emphasizing its potential as a therapeutic agent against cancer (Chenxing Fu, G. Guan, Hongbing Wang, 2018).

Natural Herb Derived Alkaloids Alkaloids isolated from natural herbs, including sanguinarine, have been identified for their potential in drug discovery due to their antiproliferation and antimetastasis effects on various types of cancers both in vitro and in vivo. These compounds, through their diverse mechanisms, offer a promising avenue for the development of new anticancer drugs. The review of alkaloids such as berberine, evodiamine, matrine, piperine, sanguinarine, and tetrandrine underlines their prospective anticancer properties and the necessity for further research and clinical trials to validate their efficacy and safety (Jin-jian Lu, Jiaolin Bao, Xiuping Chen, Min Huang, Yitao Wang, 2012).

Mechanism of Action

Hydroxysanguinarine, also known as this compound, is a protoberberine alkaloid derived from the plant Meconopsis simplicifolia . This compound has been studied for its diverse biological activities, including its potential antimalarial activity .

Target of Action

Hydrthis compound has been found to exhibit inhibitory properties against the dengue virus . It interacts with the dengue virus non-structural protein 4B (DENV4-NS4B), which plays a crucial role in viral replication .

Mode of Action

It is known that it interacts with its target, denv4-ns4b, and potentially inhibits the replication of the dengue virus . It’s also been suggested that Hydrthis compound can induce apoptosis and cell cycle arrest, affect the cytoskeleton, and target important members of the signaling pathways .

Biochemical Pathways

Hydrthis compound belongs to the benzophenanthridine alkaloids (BZD), a class of benzylisoquinoline alkaloids (BIA) . The biosynthetic pathways for some BZD have been established in different species, allowing for the isolation of the genes and enzymes involved . This knowledge has resulted in a better understanding of the process controlling their synthesis .

Pharmacokinetics

It’s known that the equilibrium between its quaternary cation and 6-hydroxydihydroderivative (pseudobase) forms in the body mainly depends on ph . More research is needed to fully understand the ADME properties of Hydrthis compound.

Result of Action

Hydrthis compound has shown significant antifungal activity at 100 µg/mL against all tested fungi . For most tested fungi, the median effective concentrations of Hydrthis compound were in a range of 14–50 µg/mL .

Action Environment

The action of Hydrthis compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between its different forms in the body . Additionally, the plant source of Hydrthis compound, Meconopsis simplicifolia, is naturally found in specific climates, which may influence the compound’s properties .

Future Directions

A novel series of Oxysanguinarine derivatives have been synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents . This study provided a strategy for developing new anti-cancer agents .

Biochemical Analysis

Biochemical Properties

Oxysanguinarine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, this compound binds to DNA and RNA, acting as an intercalator, which can disrupt the normal function of these nucleic acids . Additionally, it interacts with functional proteins such as serum albumins, lysozyme, and hemoglobin . These interactions are primarily driven by the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase-dependent pathways . This compound also affects cell signaling pathways, including the Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to DNA and RNA, causing structural changes that can inhibit transcription and replication . This compound also interacts with enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions underpin the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and light exposure . Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, including tissue damage and toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into other metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It has been shown to localize in the cytosol, nucleus, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The compartmentalization of this compound is essential for its regulation and function within cells.

Properties

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGABBBZRPRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203274
Record name Hydroxysanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-30-1
Record name Oxysanguinarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxysanguinarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysanguinarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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